molecular formula C5H6N4O5 B11515611 2-(4,5-dinitro-1H-imidazol-1-yl)ethanol

2-(4,5-dinitro-1H-imidazol-1-yl)ethanol

Cat. No.: B11515611
M. Wt: 202.13 g/mol
InChI Key: CMYZHWIAUSMICT-UHFFFAOYSA-N
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Description

2-(4,5-DINITRO-1H-IMIDAZOL-1-YL)ETHAN-1-OL is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. The presence of nitro groups at positions 4 and 5 of the imidazole ring makes this compound particularly interesting due to its potential reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-DINITRO-1H-IMIDAZOL-1-YL)ETHAN-1-OL typically involves the nitration of imidazole derivatives followed by the introduction of an ethanol group. One common method involves the nitration of 1H-imidazole using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 4 and 5 positions. The resulting 4,5-dinitro-1H-imidazole is then reacted with ethylene oxide in the presence of a base such as potassium hydroxide to yield 2-(4,5-DINITRO-1H-IMIDAZOL-1-YL)ETHAN-1-OL.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-DINITRO-1H-IMIDAZOL-1-YL)ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Amino derivatives of imidazole.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4,5-DINITRO-1H-IMIDAZOL-1-YL)ETHAN-1-OL has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4,5-DINITRO-1H-IMIDAZOL-1-YL)ETHAN-1-OL and its derivatives often involves interactions with biological molecules such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4,5-DINITRO-1H-IMIDAZOLE: Lacks the ethanol group but shares the nitro-substituted imidazole core.

    2-(1H-IMIDAZOL-1-YL)ETHAN-1-OL: Lacks the nitro groups but has the same ethanol-substituted imidazole structure.

    1-(2,4-DICHLOROPHENYL)-2-(1H-IMIDAZOL-1-YL)ETHAN-1-OL: Contains a dichlorophenyl group instead of nitro groups.

Uniqueness

2-(4,5-DINITRO-1H-IMIDAZOL-1-YL)ETHAN-1-OL is unique due to the presence of both nitro groups and an ethanol moiety, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C5H6N4O5

Molecular Weight

202.13 g/mol

IUPAC Name

2-(4,5-dinitroimidazol-1-yl)ethanol

InChI

InChI=1S/C5H6N4O5/c10-2-1-7-3-6-4(8(11)12)5(7)9(13)14/h3,10H,1-2H2

InChI Key

CMYZHWIAUSMICT-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1CCO)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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